(-)-Pyrenophorol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

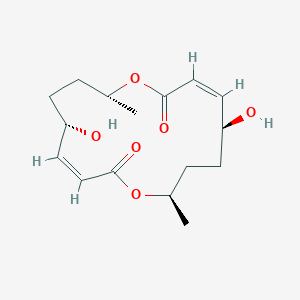

(-)-Pyrenophorol is a sixteen-membered macrolide diolide, a type of macrocyclic lactone. It was first isolated from the fungus Byssochlamys nivea and has since been found in other fungal species such as Stemphylium radicinum, Alternaria alternata, Drechslera avenae, and Phoma species . This compound exhibits notable biological activities, including antifungal, antihelmintic, and phytotoxic properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The stereoselective total synthesis of pyrenophorol involves multiple steps. One efficient method starts from commercially available (S)-ethyl lactate. The synthesis includes key steps such as oxidation-reduction protocols and cyclodimerization under Mitsunobu reaction conditions . Another method involves the use of chiral building blocks like (R,R)-diepoxide .

Industrial Production Methods: Industrial production of pyrenophorol is not well-documented, likely due to its complex synthesis and limited commercial demand

Analyse Des Réactions Chimiques

Types of Reactions: (-)-Pyrenophorol undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Mitsunobu reaction conditions using reagents like triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD).

Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of hydroxyl groups yields carbonyl compounds, while reduction of carbonyl groups yields alcohols.

Applications De Recherche Scientifique

Chemistry: Used as a model compound for studying macrolide synthesis and stereoselective reactions.

Biology: Investigated for its role in fungal pathogenesis and plant-fungal interactions.

Industry: Potential use as a biopesticide or plant growth regulator due to its phytotoxic effects.

Mécanisme D'action

(-)-Pyrenophorol exerts its effects primarily through its bioactivity as a phytotoxin . It affects plant growth and development by interfering with plant hormone signaling pathways, gene expression regulation, and cellular processes related to plant defense responses . Its molecular targets include enzymes and proteins involved in these pathways, leading to disrupted cellular functions and growth inhibition.

Comparaison Avec Des Composés Similaires

Pyrenophorin: Another macrolide diolide with similar antifungal and phytotoxic properties.

Tetrahydropyrenophorol: A reduced form of pyrenophorol with similar biological activities.

Vermiculin: A related macrocyclic lactone with antifungal properties.

Uniqueness: (-)-Pyrenophorol is unique due to its specific stereochemistry and the presence of a sixteen-membered diolide ring. This structural feature contributes to its distinct biological activities and makes it an interesting target for synthetic and biological studies.

Propriétés

Formule moléculaire |

C16H24O6 |

|---|---|

Poids moléculaire |

312.36 g/mol |

Nom IUPAC |

(3Z,5S,8R,11Z,13S,16R)-5,13-dihydroxy-8,16-dimethyl-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione |

InChI |

InChI=1S/C16H24O6/c1-11-3-5-13(17)8-10-16(20)22-12(2)4-6-14(18)7-9-15(19)21-11/h7-14,17-18H,3-6H2,1-2H3/b9-7-,10-8-/t11-,12-,13+,14+/m1/s1 |

Clé InChI |

RBQNDQOKFICJGL-WZJCORALSA-N |

SMILES isomérique |

C[C@H]1OC(=O)/C=C\[C@H](CC[C@H](OC(=O)/C=C\[C@H](CC1)O)C)O |

SMILES canonique |

CC1CCC(C=CC(=O)OC(CCC(C=CC(=O)O1)O)C)O |

Synonymes |

(5S,8R,13S,16R)-(-)-pyrenophorol pyrenophorol |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.